Higher Commercial Purity (97-98%) Compared to Non-Dioxo Analogs (95%)
The target compound is consistently offered at a higher commercial purity (97-98%) by multiple suppliers compared to the common 95% purity of the non-dioxo analog, tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate . This purity differential is critical for applications requiring high initial purity, such as high-throughput screening or multi-step synthesis where impurities can accumulate and reduce yields.
| Evidence Dimension | Commercial Purity (Typical) |
|---|---|
| Target Compound Data | 97-98% |
| Comparator Or Baseline | tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate (95%) |
| Quantified Difference | +2 to 3% absolute purity |
| Conditions | Vendor-supplied specifications for research-grade material |
Why This Matters
This ensures higher initial purity for sensitive reactions and reduces the need for upfront purification, saving time and cost in drug discovery workflows.
